

EST64454 Hydrochloride: A Comparative Analysis of Receptor Cross-Reactivity

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Compound of Interest		
Compound Name:	EST64454 hydrochloride	
Cat. No.:	B10824693	Get Quote

For Researchers, Scientists, and Drug Development Professionals

EST64454 hydrochloride has emerged as a potent and selective antagonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders, most notably pain.[1][2] This guide provides a comparative analysis of the cross-reactivity of **EST64454 hydrochloride** with other receptors, presenting available experimental data to inform preclinical and clinical research decisions.

Selectivity Profile of EST64454 Hydrochloride

Current publicly available data focuses on the selectivity of EST64454 for the sigma-1 receptor over the sigma-2 (σ 2) receptor. This selectivity is a critical attribute, as off-target effects can lead to undesirable side effects and complicate clinical development.

Receptor	Ligand	Kı (nM)	Selectivity (fold)
Sigma-1 (σ1)	EST64454	22	>450
Sigma-2 (σ2)	EST64454	>10,000	-

Table 1: Binding

Affinity of EST64454

Hydrochloride for

Sigma-1 and Sigma-2

Receptors.



The data clearly indicates that **EST64454 hydrochloride** possesses a high affinity for the sigma-1 receptor with a dissociation constant (K_i) of 22 nM. In contrast, its affinity for the sigma-2 receptor is significantly lower, with a K_i value greater than 10,000 nM, demonstrating a selectivity of over 450-fold for the sigma-1 subtype.

While a comprehensive cross-reactivity profile of EST64454 against a broader panel of central nervous system (CNS) receptors (e.g., opioid, dopamine, serotonin, adrenergic, muscarinic) is not currently available in the public domain, the high selectivity for the sigma-1 receptor over its closest subtype suggests a favorable preliminary off-target profile. For comparison, another selective sigma-1 receptor antagonist, S1RA (E-52862), was reported to have no significant affinity for a panel of 170 other targets, highlighting the potential for high selectivity within this class of compounds.

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity of **EST64454 hydrochloride** for sigma-1 and sigma-2 receptors.

Radioligand Binding Assay for Sigma-1 (σ 1) Receptor

Objective: To determine the binding affinity (K_i) of **EST64454 hydrochloride** for the human sigma-1 receptor.

Methodology:

- Receptor Preparation: Membranes from HEK-293 cells stably expressing the human sigma-1 receptor are prepared.
- Radioligand:--INVALID-LINK---pentazocine, a known high-affinity sigma-1 receptor ligand, is
 used as the radiolabeled competitor.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Incubation: Cell membranes are incubated with a fixed concentration of --INVALID-LINK--pentazocine and varying concentrations of EST64454 hydrochloride. The incubation is
 carried out at 37°C for 120 minutes to reach equilibrium.



- Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove nonspecific binding.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of EST64454 hydrochloride that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The K_i value is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Radioligand Binding Assay for Sigma-2 (σ 2) Receptor

Objective: To determine the binding affinity (K_i) of **EST64454 hydrochloride** for the guinea pig sigma-2 receptor.

Methodology:

- Receptor Preparation: Membranes from guinea pig brain are prepared as a source of sigma-2 receptors.
- Radioligand: [3H]-di-o-tolylguanidine ([3H]DTG) is used as the radioligand. To ensure specific binding to the sigma-2 receptor, a masking agent for the sigma-1 receptor, such as (+)-pentazocine, is included in the assay.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Incubation: Guinea pig brain membranes are incubated with a fixed concentration of [3H]DTG, the sigma-1 masking agent, and varying concentrations of EST64454
 hydrochloride. The incubation is carried out at 25°C for 120 minutes.
- Separation of Bound and Free Ligand: Similar to the sigma-1 assay, the mixture is filtered through glass fiber filters, followed by washing.

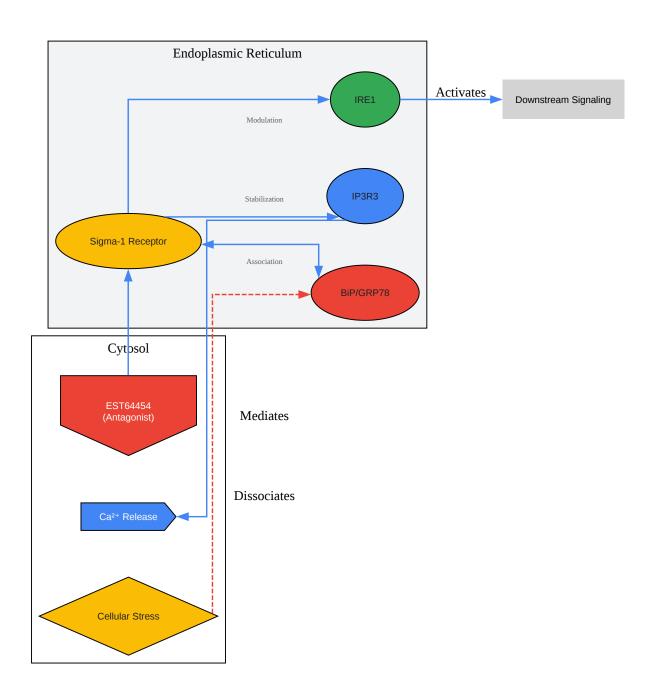


- Quantification: Radioactivity is measured using liquid scintillation counting.
- Data Analysis: The IC₅₀ value for **EST64454 hydrochloride** is determined, and the K_i value is calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the key signaling pathway associated with the sigma-1 receptor and a typical experimental workflow for determining receptor binding affinity.

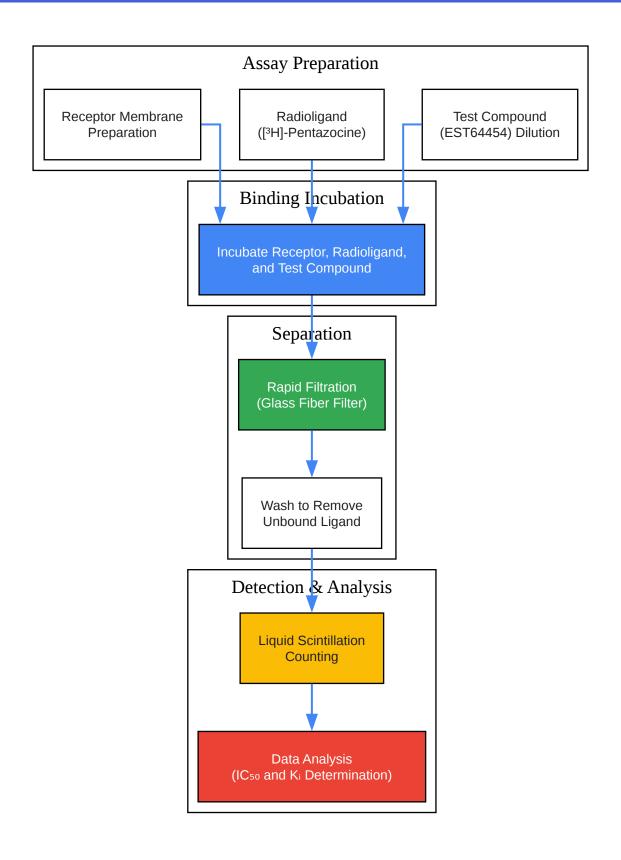




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Caption: Simplified signaling pathway of the Sigma-1 receptor.





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Caption: Workflow of a competitive radioligand binding assay.



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References

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- 2. Preliminary in Vitro Assessment of the Potential of EST64454, a Sigma-1 Receptor Antagonist, for Pharmacokinetic Drug-Drug Interactions PubMed [pubmed.ncbi.nlm.nih.gov]
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